1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a trifluoroethoxy group, and a pyrazole carboxylic acid. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves several steps, typically starting with the preparation of the chloropyridine and pyrazole intermediates. The synthetic route often includes:
Chloropyridine Synthesis: The chloropyridine intermediate can be synthesized through chlorination of pyridine derivatives under controlled conditions.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Trifluoroethoxy Group Introduction: The trifluoroethoxy group is introduced via nucleophilic substitution reactions.
Final Coupling and Carboxylation: The final step involves coupling the intermediates and introducing the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, with nucleophiles such as amines or thiols.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic acid group.
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-sulfonic acid: Differing by the presence of a sulfonic acid group instead of a carboxylic acid group.
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-methyl ester: Differing by the presence of a methyl ester group instead of a carboxylic acid group.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties, which contribute to its specific applications and reactivity.
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O3/c12-6-2-1-3-16-9(6)18-7(10(19)20)4-8(17-18)21-5-11(13,14)15/h1-4H,5H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRQZVZBWNQDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)OCC(F)(F)F)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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